2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid HCl
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
A study by Chadli et al. (2017) synthesized aza-pseudopeptides, including compounds with structural similarities to the specified chemical, and tested their efficacy as corrosion inhibitors for mild steel in acidic environments. The compounds showed significant inhibition effects, with their efficiencies increasing at higher concentrations. This research demonstrates the potential application of such chemicals in protecting metals against corrosion, particularly in industrial settings where acid corrosion is a concern (Chadli et al., 2017).
Organic Synthesis and Library Generation
Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the specified chemical, in alkylation and ring closure reactions. This work aimed to generate a structurally diverse library of compounds, highlighting the utility of such chemicals in organic synthesis to create a wide array of potentially bioactive molecules (Roman, 2013).
Heterocyclic Compound Synthesis
Bevk et al. (2001) discussed the synthesis and transformations of a compound with a similar structure, focusing on reactions with various amines and hydrazines. This research underscores the chemical's versatility in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Bevk et al., 2001).
Antimicrobial Activity
Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, structurally related to the specified chemical, and evaluated their antimicrobial activity. This study indicates the potential application of such compounds in developing new antimicrobial agents (Čačić et al., 2006).
Chemotherapeutic Tools
Pellei et al. (2023) described the synthesis of novel silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands, similar to the specified chemical. These complexes exhibited significant antitumor activity, particularly against small-cell lung carcinoma cells, suggesting the chemical's relevance in developing new chemotherapeutic agents (Pellei et al., 2023).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[3-(dimethylamino)-2-oxopyrazin-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c1-10(2)7-8(14)11(4-3-9-7)5-6(12)13;/h3-4H,5H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFTPRYGQSAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN(C1=O)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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